

Spectroscopic and Synthetic Profile of 4-Bromo-2-methoxyphenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-methoxyphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **4-Bromo-2-methoxyphenol**, a valuable intermediate in organic synthesis. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines key experimental protocols for its synthesis and spectroscopic analysis, serving as a comprehensive resource for its application in research and development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-Bromo-2-methoxyphenol**, presented in a clear and structured format for easy reference and comparison.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for **4-Bromo-2-methoxyphenol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.00-6.97	m	2H	-	Ar-H
6.80	d	1H	8.24	Ar-H
5.51	s	1H	-	-OH
3.88	s	3H	-	-OCH ₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for **4-Bromo-2-methoxyphenol**

Chemical Shift (δ) ppm	Assignment
147.23	C-O
144.91	C-O
124.19	Ar-C
115.75	Ar-C
114.18	Ar-C
111.57	C-Br
56.16	-OCH ₃

Solvent: CDCl₃, Instrument Frequency: 100 MHz^[1]

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for **4-Bromo-2-methoxyphenol**

m/z	Interpretation
204	[M+2] ⁺ Molecular ion peak (with ⁸¹ Br)
202	[M] ⁺ Molecular ion peak (with ⁷⁹ Br)
187	[M-CH ₃] ⁺

Ionization Mode: Electron Ionization (EI)[1]

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopic Data for **4-Bromo-2-methoxyphenol**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3550-3230 (broad)	O-H stretch (intermolecular hydrogen bonding)
3100-3000	Aromatic C-H stretch
1600-1440	Aromatic C=C stretch
1410-1310 & 1230-1140	C-O stretch
~1030	=C-O-C stretch (asymmetric)
~650	C-Br stretch

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of **4-Bromo-2-methoxyphenol**.

Synthesis of 4-Bromo-2-methoxyphenol from Guaiacol

This protocol describes the bromination of guaiacol to yield **4-Bromo-2-methoxyphenol**.

Materials:

- Guaiacol

- Tetrabutylammonium tribromide (TBABr₃)
- Dichloromethane (CH₂Cl₂)
- Water (H₂O)
- Diethyl ether (Et₂O)
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- Dissolve tetrabutylammonium tribromide (1.0 equivalent) in dichloromethane.
- Add the TBABr₃ solution to a solution of guaiacol (1.0 equivalent) in dichloromethane.
- Stir the reaction mixture at room temperature for 2 hours.
- Remove the solvent under reduced pressure.
- Add water to the residue and extract the aqueous layer with diethyl ether.
- Combine the organic layers and dry over magnesium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to obtain pure **4-Bromo-2-methoxyphenol**.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **4-Bromo-2-methoxyphenol** in about 0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

^1H and ^{13}C NMR Acquisition:

- Acquire the ^1H and ^{13}C NMR spectra on a 400 MHz NMR spectrometer.
- For ^1H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, use a proton-decoupled pulse sequence.
- Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

Sample Preparation:

- Dissolve a small amount of **4-Bromo-2-methoxyphenol** in a volatile solvent such as methanol or dichloromethane.

GC-MS Analysis:

- Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
- Use a suitable capillary column for separation.
- Operate the mass spectrometer in electron ionization (EI) mode with a standard ionization energy of 70 eV.
- Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Infrared Spectroscopy

Sample Preparation:

- For a solid sample, the KBr pellet method can be used. Mix a small amount of **4-Bromo-2-methoxyphenol** with dry potassium bromide (KBr) and press into a thin pellet.

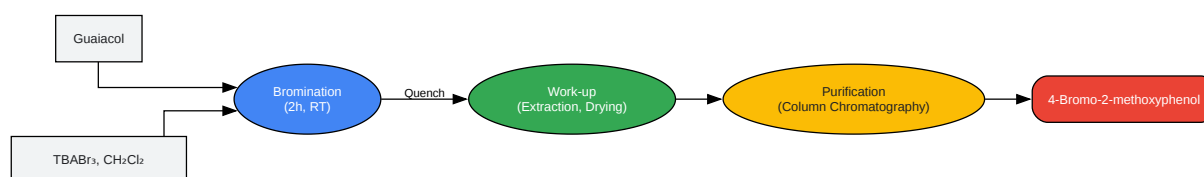
- Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl).

IR Spectrum Acquisition:

- Place the sample in the beam path of an FTIR spectrometer.
- Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- Perform a background scan and subtract it from the sample spectrum.

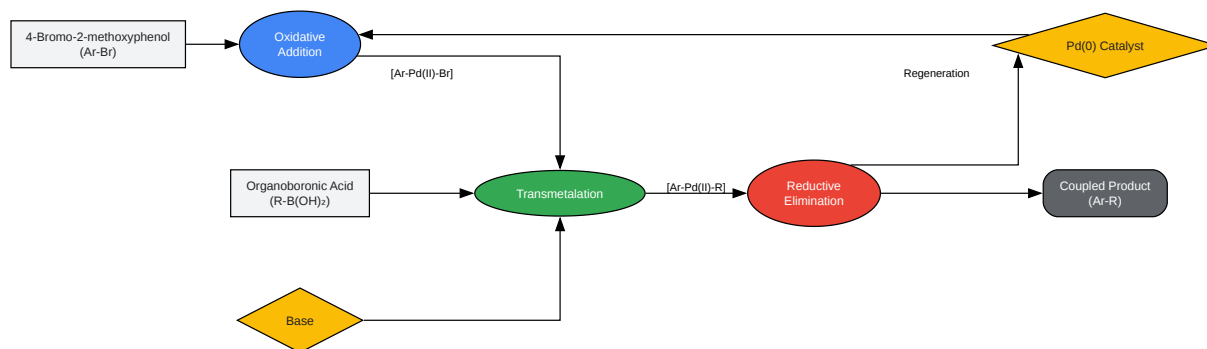
Visualizations

The following diagrams illustrate key processes related to **4-Bromo-2-methoxyphenol**.



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Caption: Synthetic workflow for the preparation of **4-Bromo-2-methoxyphenol**.



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Caption: General signaling pathway for a Suzuki-Miyaura cross-coupling reaction.[2]

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References

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